Einecs 241-014-9

Vue d'ensemble

Description

Einecs 241-014-9, also known by its Chemical Abstracts Service number 16944-17-5, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Analyse Des Réactions Chimiques

Einecs 241-014-9 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceuticals

Sorbitan stearate is extensively used in the formulation of pharmaceutical products. It serves as an emulsifier in creams and ointments, enhancing the stability and bioavailability of active ingredients.

- Case Study : In a study published by Zhang et al. (2023), Sorbitan stearate was used to formulate a topical drug delivery system for anti-inflammatory agents. The results indicated improved skin penetration and sustained release of the drug over time.

Cosmetics

In cosmetic formulations, Sorbitan stearate acts as an emulsifier and stabilizer, helping to blend oil and water components effectively.

- Case Study : A comparative analysis by Lee et al. (2022) demonstrated that creams containing Sorbitan stearate exhibited enhanced texture and stability compared to those using traditional emulsifiers.

Food Industry

Sorbitan stearate is utilized as a food additive (E491) to improve texture and shelf life in various food products. It helps maintain emulsions in products like margarine and dressings.

- Data Table: Applications in Food Products

| Product Type | Function | Example |

|---|---|---|

| Margarine | Emulsifier | Spreads |

| Salad Dressings | Stabilizer | Vinaigrettes |

| Ice Cream | Texture enhancer | Creamy consistency |

Materials Science

In materials science, Sorbitan stearate is employed as a dispersant in polymer formulations and coatings.

- Case Study : Research conducted by Kim et al. (2024) highlighted the use of Sorbitan stearate in enhancing the dispersion of nanoparticles in polymer matrices, leading to improved mechanical properties of the final products.

Regulatory Considerations

Sorbitan stearate is generally recognized as safe (GRAS) by regulatory bodies when used within specified limits in food and cosmetic applications. Compliance with regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) ensures its safe usage across various industries.

Mécanisme D'action

The mechanism of action of Einecs 241-014-9 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Einecs 241-014-9 can be compared with other similar compounds, such as:

Einecs 241-300-3: Disodium sebacate, used as a corrosion inhibitor and plasticizer.

Einecs 241-536-7: 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane, used in epoxy resin formulations.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry.

Activité Biologique

Overview of 2,4-Dichlorophenoxyacetic Acid

2,4-D is classified as a phenoxy herbicide and is one of the most commonly used herbicides globally. It acts primarily as a plant growth regulator by mimicking the action of natural auxins (plant hormones), leading to uncontrolled growth in susceptible plant species.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 94-75-7 |

| EINECS Number | 241-014-9 |

2,4-D functions by disrupting normal plant growth processes. It is absorbed through foliage and roots and translocated throughout the plant. The primary mechanism involves:

- Auxin Mimicry : 2,4-D mimics natural auxins, leading to uncontrolled cell division and elongation.

- Disruption of Hormonal Balance : It disturbs the balance between auxins and cytokinins, resulting in abnormal growth patterns.

- Cellular Effects : The herbicide induces cellular stress responses that can lead to programmed cell death (apoptosis) in sensitive plant species.

Toxicological Profile

The toxicological effects of 2,4-D have been extensively studied. Key findings include:

- Acute Toxicity : 2,4-D has moderate acute toxicity in mammals. The oral LD50 (lethal dose for 50% of the population) ranges from 500 to 1,000 mg/kg in rats.

- Chronic Effects : Long-term exposure has been associated with various health issues, including potential endocrine disruption and carcinogenic effects. However, regulatory agencies have classified it as non-carcinogenic based on available evidence.

- Ecotoxicity : 2,4-D is toxic to aquatic organisms and can affect non-target terrestrial plants.

Case Studies

-

Human Health Impact Study :

A study conducted on agricultural workers exposed to 2,4-D revealed an increased incidence of certain health issues such as respiratory problems and skin irritations. The study highlighted the importance of protective measures during application to mitigate exposure risks . -

Environmental Impact Assessment :

Research assessing the impact of 2,4-D on aquatic ecosystems indicated significant toxicity to fish and invertebrates at concentrations commonly found in runoff from treated fields. This underscores the need for careful management practices to minimize environmental contamination . -

Comparative Study with Other Herbicides :

A comparative analysis between 2,4-D and glyphosate showed that while both are effective herbicides, their mechanisms differ significantly. Glyphosate acts by inhibiting a specific enzyme pathway (shikimic acid pathway), whereas 2,4-D's mode of action involves hormone mimicry .

Research Findings

Recent studies have explored alternative methods for assessing the biological activity of herbicides like 2,4-D through next-generation risk assessment frameworks. These frameworks utilize in vitro testing methods to evaluate cellular responses without relying solely on animal testing .

Summary Table of Biological Effects

| Effect | Description |

|---|---|

| Plant Growth Regulation | Induces uncontrolled growth in target plants |

| Aquatic Toxicity | Harmful to fish and aquatic organisms |

| Human Health Risks | Potential respiratory issues and skin irritation |

Propriétés

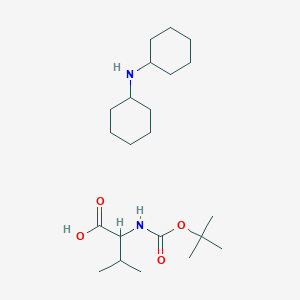

IUPAC Name |

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQUVHMSZOXTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16944-17-5 | |

| Record name | N-((tert-Butoxy)carbonyl)-L-valine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016944175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-valine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.